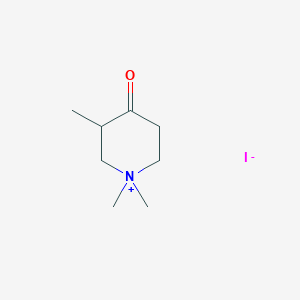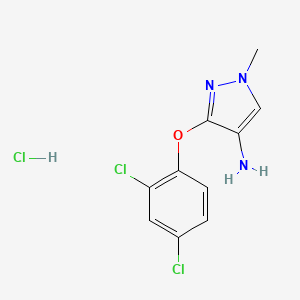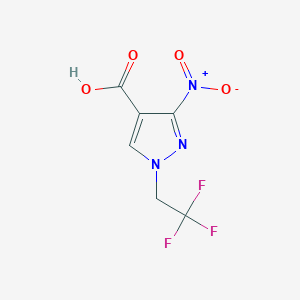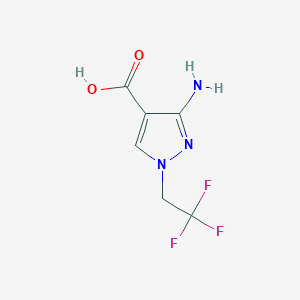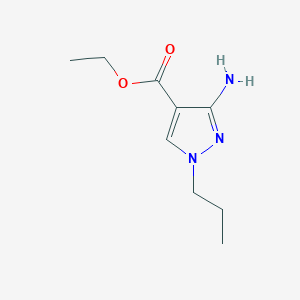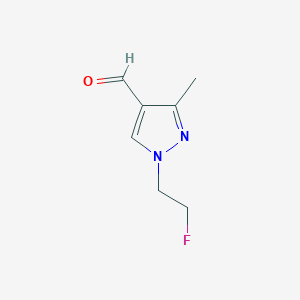
1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a fluorinated pyrazole derivative. This compound is of interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of both a fluorine atom and an aldehyde group in the molecule contributes to its reactivity and potential utility in synthetic chemistry.
准备方法
The synthesis of 1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde typically involves the introduction of the fluoroethyl group and the formation of the pyrazole ring. One common method involves the reaction of 2-fluoroethyl hydrazine with an appropriate β-diketone under acidic conditions to form the pyrazole ring. The resulting pyrazole intermediate is then subjected to formylation to introduce the aldehyde group at the 4-position.
Industrial production methods may involve optimizing reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反应分析
1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic substitution with amines can yield corresponding amine derivatives.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
科学研究应用
1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: This compound can serve as a building block for the synthesis of potential pharmaceutical agents. Its fluorinated structure may enhance the metabolic stability and bioavailability of drug candidates.
Materials Science: The unique properties of fluorinated pyrazoles make them useful in the development of advanced materials, such as polymers and coatings with improved chemical resistance and thermal stability.
Synthetic Chemistry: As a versatile intermediate, it can be used in the synthesis of various heterocyclic compounds and complex molecules
作用机制
The mechanism of action of 1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or modulation of enzyme activity.
相似化合物的比较
1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde can be compared with other fluorinated pyrazole derivatives, such as:
1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-5-carbaldehyde: Similar structure but with the aldehyde group at the 5-position.
1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-4-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and potential applications. The presence of both a fluorine atom and an aldehyde group provides opportunities for diverse chemical transformations and functionalization.
属性
IUPAC Name |
1-(2-fluoroethyl)-3-methylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O/c1-6-7(5-11)4-10(9-6)3-2-8/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIKDQYRTJFDFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=O)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
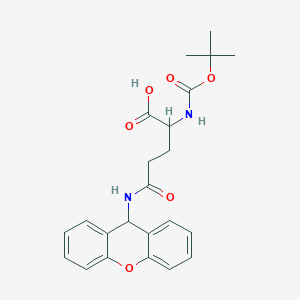
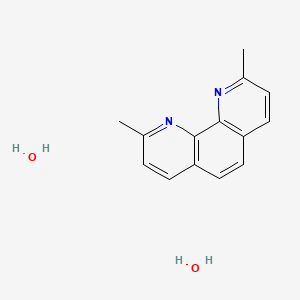
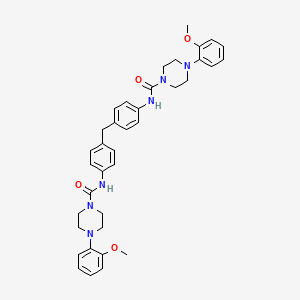
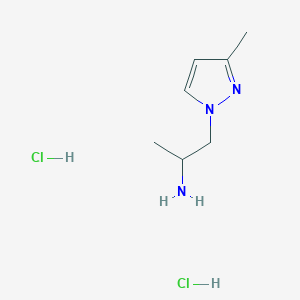
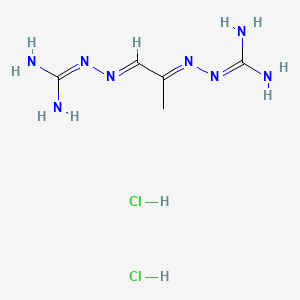
![(E)-2-phenyl-N-[(E)-(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]-2,3-dihydrochromen-4-imine](/img/structure/B8006829.png)
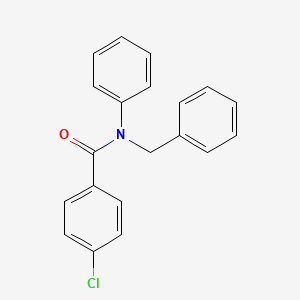
![2-(4-Fluorophenyl)-5,7-dimethylimidazo[1,2-{a}]pyridin-3-amine](/img/structure/B8006853.png)

